

The Synthesis and Characterization of PROTAC FLT-3 Degradator 4: A Technical Overview

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **PROTAC FLT-3 degrader 4**, a potent and orally bioavailable therapeutic agent targeting FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. This degrader offers a promising approach to overcome the limitations of traditional FLT3 inhibitors by inducing the degradation of the FLT3 protein.

Introduction to PROTAC FLT-3 Degradator 4

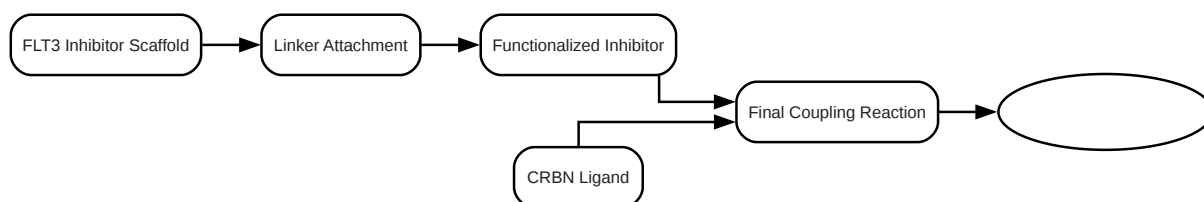
PROTAC FLT-3 degrader 4, also known as compound A20, is a heterobifunctional molecule designed to hijack the body's natural protein disposal system to eliminate the FLT3 protein.^[1] It is a CRBN-based degrader, meaning it recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the FLT3 protein for degradation by the proteasome.^[1] This targeted protein degradation offers a novel therapeutic strategy for FLT3-mutant AML.^[2]

Synthesis of PROTAC FLT-3 Degradator 4

The synthesis of **PROTAC FLT-3 degrader 4** is a multi-step process that involves the strategic connection of three key components: a ligand that binds to the FLT3 protein, a ligand that binds to the CRBN E3 ligase, and a linker that connects these two moieties. While the exact, step-by-step synthesis protocol is detailed in the primary literature, the general approach involves the chemical modification of a known FLT3 inhibitor to attach a linker with a terminal functional

group. This is followed by the coupling of the CRBN-binding ligand, often a derivative of thalidomide or lenalidomide, to the other end of the linker.

Below is a generalized workflow for the synthesis:



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Caption: Generalized synthetic workflow for **PROTAC FLT-3 degrader 4**.

Characterization of PROTAC FLT-3 Degradator 4

The characterization of **PROTAC FLT-3 degrader 4** involves a series of in vitro and in vivo experiments to assess its efficacy, selectivity, and mechanism of action.

In Vitro Efficacy

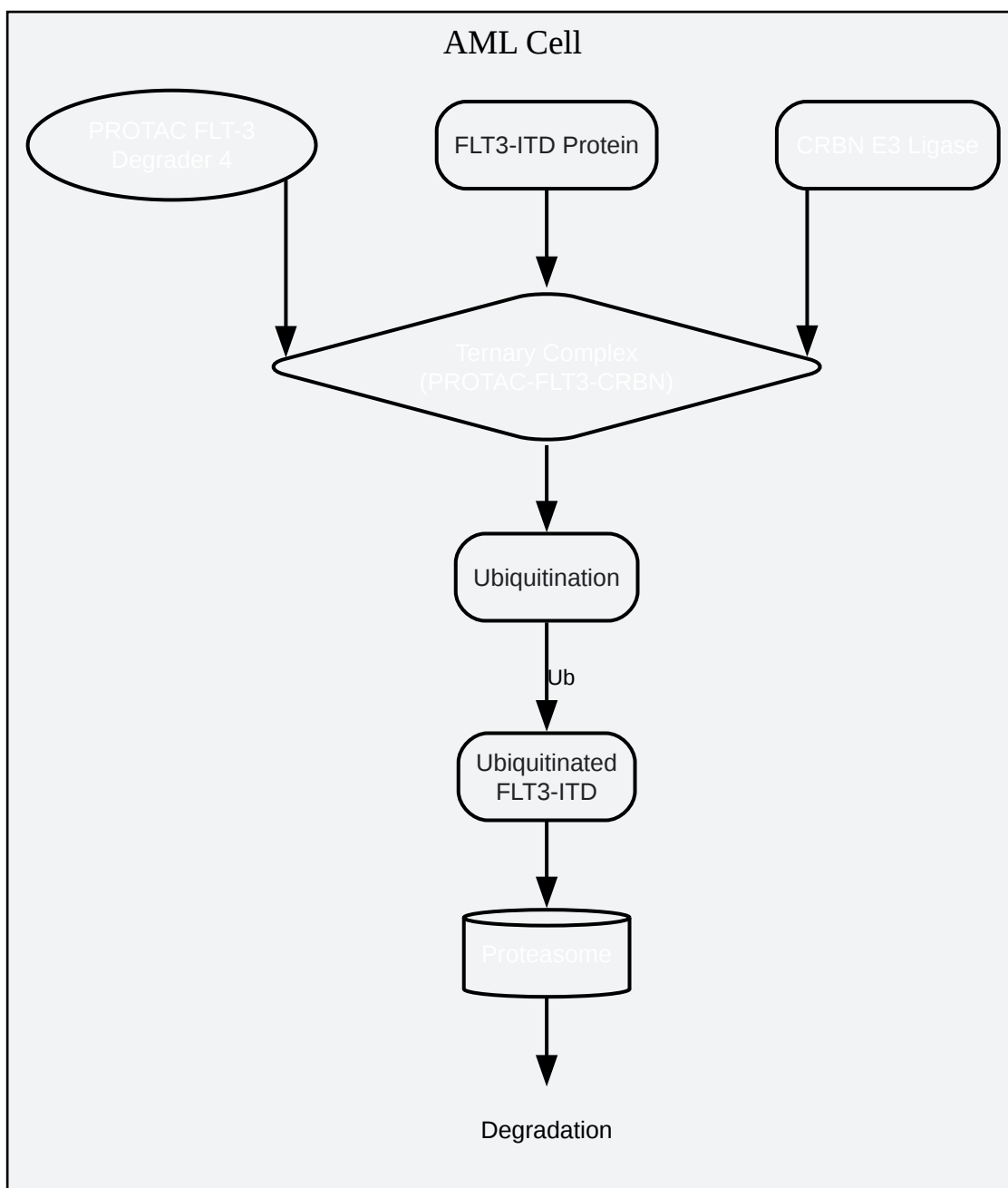
The antiproliferative and degradation activities of **PROTAC FLT-3 degrader 4** were evaluated in human AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13.

Parameter	MV4-11 Cells	MOLM-13 Cells	Reference
IC50 (antiproliferative)	39.9 nM	169.9 nM	[1]
DC50 (FLT3-ITD degradation)	7.4 nM	20.1 nM	[1]

Table 1: In vitro efficacy of **PROTAC FLT-3 degrader 4** in FLT3-ITD positive AML cell lines.

Mechanism of Action

PROTAC FLT-3 degrader 4 induces the degradation of the FLT3-ITD protein through the ubiquitin-proteasome system.^[1] This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of AML cells.

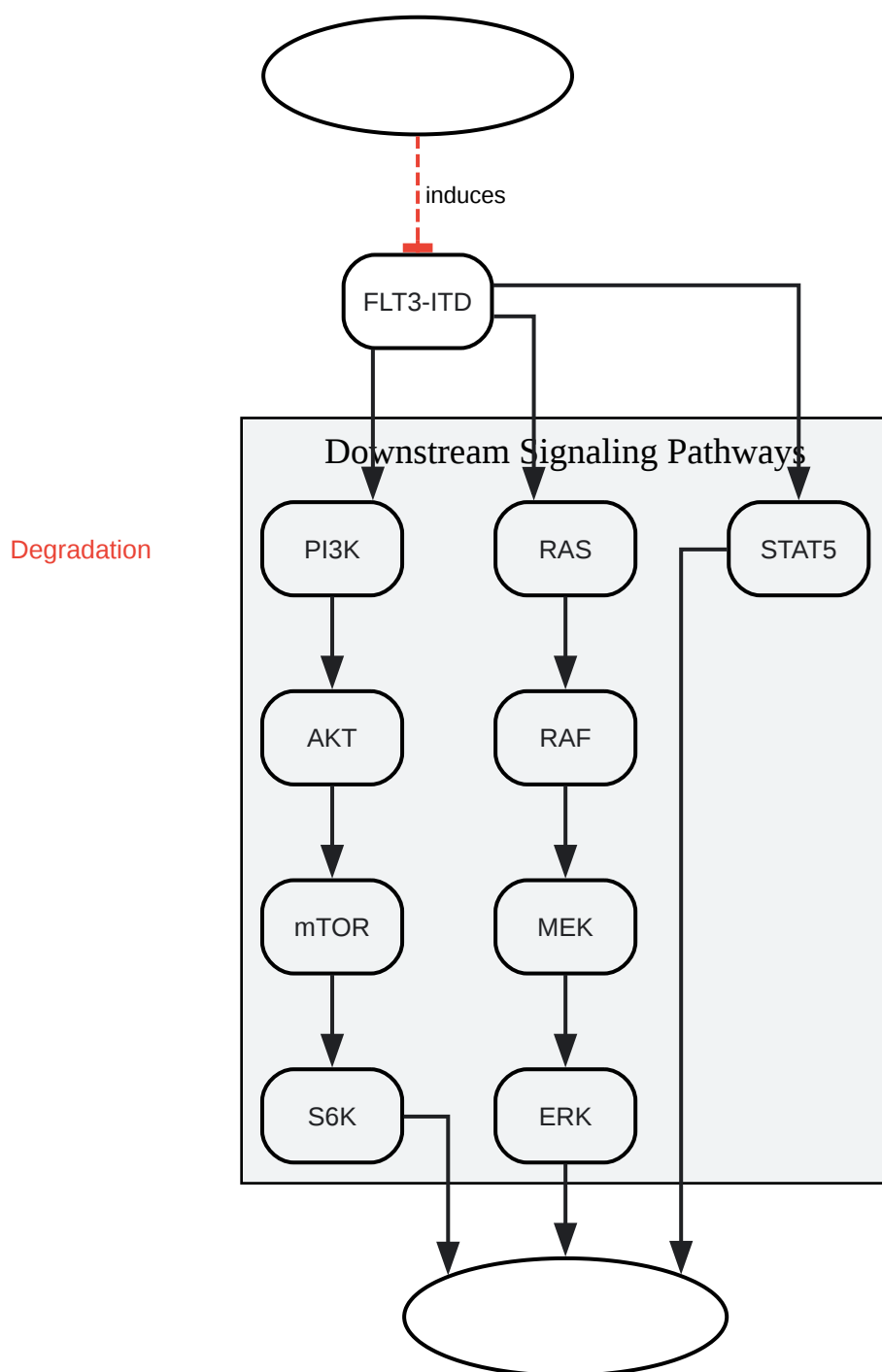


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Caption: Mechanism of action of **PROTAC FLT-3 degrader 4**.

Downstream Signaling Pathway Inhibition

Upon degradation of FLT3-ITD, **PROTAC FLT-3 degrader 4** effectively inhibits the phosphorylation of key downstream signaling mediators.[1] This disruption of signaling cascades leads to cell cycle arrest and apoptosis in AML cells.[1]



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Caption: Inhibition of FLT3 downstream signaling by **PROTAC FLT-3 degrader 4**.

In Vivo Antitumor Activity

PROTAC FLT-3 degrader 4 has demonstrated significant antitumor activity in vivo. In a subcutaneous AML xenograft model, oral administration of the degrader led to complete tumor regression.^[2]

Dosage (oral, daily)	Tumor Growth Inhibition (TGI)	Observation	Reference
1.25 mg/kg	Significant Inhibition	-	^[1]
5 mg/kg	97.5%	Tumor Regression	^[1]
10 mg/kg	-	Complete Tumor Regression	^[1]

Table 2: In vivo antitumor activity of **PROTAC FLT-3 degrader 4** in an AML xenograft model.

Pharmacokinetic Properties

Pharmacokinetic studies in Sprague-Dawley rats have shown that **PROTAC FLT-3 degrader 4** possesses favorable oral bioavailability.

Parameter	Value
T1/2 (h)	Data not publicly available
Cmax (ng/mL)	Data not publicly available
AUC (h*ng/mL)	Data not publicly available
Oral Bioavailability (%)	Data not publicly available

Table 3: Pharmacokinetic parameters of **PROTAC FLT-3 degrader 4** in rats. Specific values from the primary publication are required for a complete table.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the characterization of **PROTAC FLT-3 degrader 4**.

Cell Viability Assay (IC50 Determination)

- **Cell Seeding:** Seed MV4-11 and MOLM-13 cells in 96-well plates at an appropriate density.
- **Compound Treatment:** Treat the cells with a serial dilution of **PROTAC FLT-3 degrader 4** for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- **Data Analysis:** Measure luminescence or absorbance and calculate the IC50 value using a dose-response curve fitting software.

Western Blotting (DC50 Determination)

- **Cell Treatment:** Treat AML cells with varying concentrations of **PROTAC FLT-3 degrader 4** for a defined time (e.g., 24 hours).
- **Protein Extraction:** Lyse the cells and quantify the total protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies against FLT3 and a loading control (e.g., GAPDH), followed by incubation with secondary antibodies.
- **Detection and Analysis:** Visualize the protein bands and perform densitometry to determine the DC50 value.

In Vivo Xenograft Model

- **Cell Implantation:** Subcutaneously implant MV4-11 cells into immunocompromised mice.
- **Tumor Growth:** Allow the tumors to reach a palpable size.

- Treatment: Randomize the mice into vehicle and treatment groups and administer **PROTAC FLT-3 degrader 4** orally at the specified doses daily.
- Monitoring: Measure tumor volume and body weight regularly.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

PROTAC FLT-3 degrader 4 is a promising therapeutic candidate for the treatment of FLT3-mutant AML. Its ability to induce the degradation of the FLT3 protein offers a distinct advantage over traditional inhibitors, with the potential to overcome drug resistance. The data presented in this guide highlights its potent in vitro and in vivo activity, favorable pharmacokinetic properties, and well-defined mechanism of action. Further research and clinical development are warranted to fully evaluate its therapeutic potential.

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References

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